molecular formula C11H10N2O2 B420597 2,6-Dimethyl-5-nitroquinoline CAS No. 312913-60-3

2,6-Dimethyl-5-nitroquinoline

Cat. No. B420597
Key on ui cas rn: 312913-60-3
M. Wt: 202.21g/mol
InChI Key: ZWAMWICAXFZCII-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

3 g (19.08 mmol) of 2,6-dimethylquinoline is introduced into 15 ml of concentrated sulfuric acid at 10° C. After one-half hour, a solution of 2.03 g of potassium nitrate in 11.4 concentrated sulfuric acid is added in drops, specifically so that the temperature remains between 5° and 15° C. The batch is stirred for one more hour and then poured onto ice water. It is made ammonia-alkaline, and the deposited precipitate is suctioned off. After washing with water, the crude product is dissolved in ethyl acetate and shaken from water. The organic phase is treated as usual. After the solvent is spun off, 3.69 g (95.6%) of the desired compound remains, which is used in the reduction without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[CH:8]=2)[N:3]=1.S(=O)(=O)(O)O.[N+:18]([O-])([O-:20])=[O:19].[K+].N>>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[C:8]=2[N+:18]([O-:20])=[O:19])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C=C1)C
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
2.03 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The batch is stirred for one more hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After one-half hour
CUSTOM
Type
CUSTOM
Details
remains between 5° and 15° C
ADDITION
Type
ADDITION
Details
poured onto ice water
WASH
Type
WASH
Details
After washing with water
DISSOLUTION
Type
DISSOLUTION
Details
the crude product is dissolved in ethyl acetate
STIRRING
Type
STIRRING
Details
shaken from water
ADDITION
Type
ADDITION
Details
The organic phase is treated as usual
CUSTOM
Type
CUSTOM
Details
which is used in the reduction without further purification

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC=C(C(=C2C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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